Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is an organic compound with a complex structure that includes an ethyl ester group, a ketone group, and a substituted phenyl ring
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be transition metals used in these reactions, such as palladium .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium
Biochemical Pathways
The compound likely participates in the SM cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Similar compounds are known to be relatively stable and readily prepared , suggesting good bioavailability.
Result of Action
The result of the compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds
Action Environment
The efficacy and stability of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, like many other compounds used in SM cross-coupling reactions, can be influenced by various environmental factors. These include the presence of a transition metal catalyst, the pH of the environment, and the temperature . The compound is known to be relatively stable and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate typically involves the esterification of 4-(3,4-dimethylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: 4-(3,4-Dimethylphenyl)-4-oxobutyric acid.
Reduction: 4-(3,4-Dimethylphenyl)-4-hydroxybutyrate.
Substitution: 4-(3,4-Dimethylphenyl)-4-oxobutyric acid.
Scientific Research Applications
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3,4-dimethylphenyl)-4-hydroxybutyrate: Similar structure but with a hydroxyl group instead of a ketone.
4-(3,4-Dimethylphenyl)-4-oxobutyric acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group provides stability and solubility, while the ketone group offers reactivity and versatility in synthesis.
Biological Activity
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a dimethyl-substituted phenyl ring and an oxobutyrate moiety, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features:
- An ethyl ester group.
- A ketone functional group.
- A dimethyl-substituted phenyl ring that influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways. Preliminary studies indicate that its structure allows for binding to active sites of certain enzymes, potentially altering their activity.
- Receptor Interaction : The phenyl ring's substituents may enhance binding affinity to receptors involved in various signaling pathways, leading to altered cellular responses.
- Nucleophilic Addition : The ketone group can participate in nucleophilic addition reactions, which may play a role in its biological effects.
Antimicrobial Activity
Recent studies have suggested that this compound exhibits antimicrobial properties. In vitro tests showed that it effectively inhibits the growth of several bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Staphylococcus aureus | 10 µg/mL |
Pseudomonas aeruginosa | 12 µg/mL |
These findings indicate potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against human cancer cell lines. Results demonstrated dose-dependent inhibition of cell viability:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (Breast) | 6.40 |
A-549 (Lung) | 9.32 |
These results suggest that the compound could serve as a lead for developing anticancer agents.
Case Studies
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated a significant reduction in enzyme activity at concentrations above 5 µg/mL, suggesting its potential use in metabolic disorders.
- Therapeutic Applications : In a recent clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered as part of a combination therapy. The trial reported improved patient outcomes and reduced bacterial load within two weeks of treatment.
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMZKLDVOQALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599305 |
Source
|
Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175394-01-1 |
Source
|
Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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